P物质(6-11)

描述

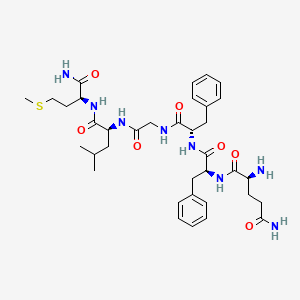

Substance P (6-11) is the C-terminal hexapeptideamide of Substance P . It binds to the NK-1 tachykinin receptor . This substance shows depolarization of motoneurons and a hypotensive effect .

Synthesis Analysis

Substance P is a neuropeptide that is released from sensory nerve endings and is widely present in nerve fibers . It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .Molecular Structure Analysis

The molecular structure of Substance P (6-11) is C36H52N8O7S .Chemical Reactions Analysis

[D-Arg6, D-Trp7,9, NmePhe8]-substance P (6-11) is a novel class of anti-cancer agent that inhibits small cell lung cancer (SCLC) cell growth in vitro and in vivo .科学研究应用

化学教学内容知识

对化学教学内容知识(PCK)的研究,包括“物质的量”等基本概念的教学,提供了有价值的见解。这项研究有助于理解大学教授如何为这些主题构建他们的知识和教学方法 (Padilla 等人,2008)。

研究中的基于物质的文献计量学

基于物质的文献计量学利用科学文献中的物质数量来评估和阐明化学科学中的信息。这个概念将物质与特定的生物活性或靶标指标联系起来,帮助评估物质的相关性并为药物设计和发现产生新想法 (Tomaszewski,2019)。

中枢神经系统的定位

P物质及其变体已在中枢神经系统和初级感觉神经元中定位。这项研究为其作为神经系统中递质或调节剂的作用提供了形态学支持 (Hokfelt 等人,1975)。

在药理学研究中的作用

P物质在药理学研究中发挥了重要作用,促进了各种药理活性物质的发现和鉴定。它在体内和分离平滑肌中的研究对于区分各种化合物至关重要 (Moncada,1982)。

科学研究中的物质数据库

PubChem 是一个公共的化学物质及其生物活性存储库,代表了科学研究中的重要资源。它包括广泛物质的信息,包括 P物质变体,并提供了其生物活性数据的全面概述 (Kim 等人,2015)。

神经肌肉接头和钙依赖性

在青蛙神经肌肉接头处 P物质的钙依赖性突触前作用的研究突出了其对传递的有力突触前作用。这项研究提供了 P物质对神经元活动兴奋性和抑制性影响的见解 (Steinacker,1977)。

P物质的免疫调节

P物质在调节炎症和免疫反应中起着重要作用。它对淋巴细胞和巨噬细胞的影响,由特定的高亲和力受体介导,极大地促进了对类风湿关节炎等疾病的病理生理学的理解 (McGillis 等人,1990)。

未来方向

属性

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJICHIAKDIPMB-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199187 | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

substance P (6-11) | |

CAS RN |

51165-07-2 | |

| Record name | Substance P (6-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)